2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound with the molecular formula C9H12N2O2S. This compound belongs to the class of thiadiazolidines, which are heterocyclic compounds containing a thiadiazole ring. The presence of the benzyl group and the dioxide functionality makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of benzylamine with sulfur dioxide and a suitable oxidizing agent. One common method involves the use of chlorosulfonic acid as the oxidizing agent, which reacts with benzylamine to form the desired thiadiazolidine dioxide compound. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzyl group and the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of thiadiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group, forming new derivatives.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidine derivatives. These products have different chemical and physical properties, making them useful in various applications.
Scientific Research Applications
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its effects on cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Thiadiazole 1,1-dioxide
- 1,2,4-Benzothiadiazine 1,1-dioxide
- 1,2,3-Benzothiadiazine 1,1-dioxide
Uniqueness
Compared to these similar compounds, 2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other thiadiazolidine derivatives may not be as effective.
Properties
IUPAC Name |
2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-6-7-11(14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRRBSRESVPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438916 | |
Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144432-72-4 | |
Record name | 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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